molecular formula C20H13NO5S B2992875 Methyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate CAS No. 477490-50-9

Methyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate

Cat. No. B2992875
CAS RN: 477490-50-9
M. Wt: 379.39
InChI Key: PDZZYPLQHFGMKD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a benzothiophene ring, an oxochromene ring, and a carboxylate ester group . The presence of these functional groups suggests that the molecule may have interesting chemical properties and reactivity.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s likely that it would participate in reactions typical of carbonyl compounds, amines, and esters. For example, the carbonyl group could undergo nucleophilic addition reactions, and the amine could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the carbonyl and the ester could make it soluble in polar solvents .

Scientific Research Applications

Crystal Structure Analysis

Studies on structurally related compounds, such as methyl 2-amino-4,5,6,7-tetra­hydro-1-benzo­thiophene-3-carboxylate, have highlighted the importance of crystal structure analysis in understanding the molecular and electronic structure of benzothiophene derivatives. This research has shown how crystal structure is stabilized by intra- and intermolecular hydrogen bonds, which could be crucial for designing compounds with specific properties (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).

Catalytic Reactions

The palladium-catalyzed methylation and arylation of C-H bonds in simple carboxylic acids, including the activation and functionalization of C-H bonds, represent a significant area of research for benzothiophene derivatives. This method has been employed for the facile Pd-insertions into sp3 β-C−H bonds in aliphatic acids, demonstrating the compound's potential in synthetic organic chemistry (R. Giri, N. Maugel, Jiao Li, Dong-Hui Wang, Steven P. Breazzano, L. B. Saunders, Jin-Quan Yu, 2007).

Aminocarbonylation Reactions

The aminocarbonylation of iodobenzene and iodoalkenes using amino acid methyl esters to produce 2-oxo-carboxamide type derivatives has been explored, indicating the versatility of benzothiophene derivatives in forming carbonylated products under catalytic conditions. This process demonstrates the compound's potential in the synthesis of biologically relevant molecules (Ernő Müller, G. Péczely, R. Skoda‐Földes, E. Takács, G. Kokotos, E. Bellis, L. Kollár, 2005).

Synthesis of Derivatives

The synthesis of thiophene derivatives, such as methyl 3-hydroxythiophene-2-carboxylate, and their conversion into various biologically active molecules, showcases the potential applications of benzothiophene derivatives in medicinal chemistry and drug design. These studies provide insight into the methods for synthesizing and modifying benzothiophene derivatives for specific biological activities (C. Corral, J. Lissavetzky, 1984).

Future Directions

The future directions for research on this compound could be vast, depending on its applications. For instance, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

methyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5S/c1-25-20(24)17-16(12-7-3-5-9-15(12)27-17)21-18(22)13-10-11-6-2-4-8-14(11)26-19(13)23/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZZYPLQHFGMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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